Pukalide

CAS No.:

Cat. No.: VC1928316

Molecular Formula: C21H24O6

Molecular Weight: 372.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H24O6 |

|---|---|

| Molecular Weight | 372.4 g/mol |

| IUPAC Name | methyl (2R,4S,6R,12S)-4-methyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-triene-15-carboxylate |

| Standard InChI | InChI=1S/C21H24O6/c1-11(2)12-5-6-13-7-14(25-19(13)22)10-21(3)18(27-21)17-9-15(20(23)24-4)16(8-12)26-17/h7,9,12,14,18H,1,5-6,8,10H2,2-4H3/t12-,14-,18-,21-/m0/s1 |

| Standard InChI Key | PPHCYWKQJLNLQQ-TVVYHTAVSA-N |

| Isomeric SMILES | CC(=C)[C@H]1CCC2=C[C@@H](C[C@]3([C@@H](O3)C4=CC(=C(C1)O4)C(=O)OC)C)OC2=O |

| Canonical SMILES | CC(=C)C1CCC2=CC(CC3(C(O3)C4=CC(=C(C1)O4)C(=O)OC)C)OC2=O |

Introduction

Chemical Structure and Properties

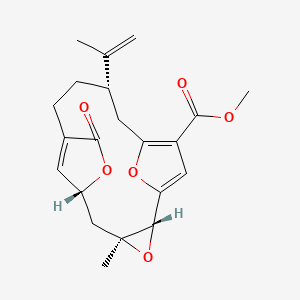

Pukalide is a complex organic compound with the molecular formula C21H24O6 and a molecular weight of 372.4 g/mol . Chemically, it is identified as methyl (2R,4S,6R,12S)-4-methyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-triene-15-carboxylate . This compound features a distinctive structure characterized by a butenolide, epoxide, and isopropenyl groups .

The structural complexity of pukalide contributes to its unique chemical properties and biological activities. The compound belongs to the class of furanocembranoids, which are characterized by a fused furan and cembrane moiety . These structural features are critical for the compound's biological interactions and activities.

Physical and Chemical Properties

Pukalide exhibits specific physicochemical properties that have been documented through various analytical techniques. As a furanocembranoid, its structure contains multiple functional groups that contribute to its reactivity and biological activity. The compound has been studied using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, which have helped elucidate its complex structure .

Natural Sources and Distribution

Pukalide has been isolated from various marine organisms, predominantly octocorals. According to available research data, the compound has been reported in several species:

What makes pukalide particularly interesting is its wide distribution across different octocoral species. It is described as a "widely distributed octocoral diterpenoid" in the literature, suggesting its ecological significance in marine environments .

Taxonomic Significance

The presence of pukalide and related compounds in different octocoral species has potential taxonomic implications. Interestingly, while most furanocembranoid scaffolds have been reported from the Alcyoniidae or Gorgoniidae (suborders Alcyoniina or Holaxonia, respectively), similar compounds have also been found in the family Primnoidae (suborder Calcaxonia) . This distribution pattern across different octocoral taxonomic groups suggests that the biosynthetic pathway for these compounds may have evolved independently or been conserved across evolutionary lineages.

Biological Activities and Ecological Significance

Pukalide demonstrates several biological activities that contribute to its ecological function and potential pharmaceutical applications. One of the most documented activities is its effect on fish behavior.

Antiparasitic Activity

Related compounds such as keikipukalides and pukalide aldehyde have shown activity against the parasite Leishmania donovani, with IC50 values ranging from 1.9 to 12 μM . The table below summarizes the bioactivity data for these compounds:

| Compound | Leishmania donovani (IC50, μM) | A549 cytotoxicity (IC50, μM) |

|---|---|---|

| keikipukalide A (1) | >28 | >50 |

| keikipukalide B (2) | 8.5 | >50 |

| keikipukalide C (3) | 8.8 | >50 |

| keikipukalide D (4) | 12 | >50 |

| keikipukalide E (5) | 8.8 | >50 |

| pukalide aldehyde (6) | 1.9 | >50 |

| ineleganolide (7) | 4.4 | >50 |

| miltefosine (control) | 6.2 | not determined |

This data demonstrates that while these compounds exhibit antiparasitic activity, they lack significant cytotoxicity against mammalian cells (A549 cell line), suggesting potential selectivity that could be valuable for drug development .

Related Compounds and Derivatives

Several compounds structurally related to pukalide have been identified and studied, expanding our understanding of this class of marine natural products.

Keikipukalides

A significant advancement in pukalide research came with the discovery of keikipukalides A-E (compounds 1-5) from the Antarctic deep-sea octocoral Plumarella delicatissima, collected at depths between 800 and 950 meters . These compounds represent new furanocembrane diterpenes that share structural similarity with pukalide. The isolation of these compounds from an Antarctic deep-sea octocoral suggests that the biosynthetic pathway for these compounds is conserved across geographically distant and environmentally distinct marine ecosystems.

Pukalide Aldehyde

Pukalide aldehyde (compound 6) has been isolated alongside keikipukalides from Plumarella delicatissima . This compound demonstrates potent activity against Leishmania donovani with an IC50 value of 1.9 μM, making it the most active compound among those tested in this group .

Other Related Compounds

Other compounds that share structural similarities with pukalide include:

-

Deoxypukalide - A closely related furanobutenolide compound

-

Sinulariolide - Another diterpene from Sinularia species that displays antifouling properties and cytotoxicity against cancer cell lines

-

11-epi-sinulariolide acetate - A derivative that inhibits iNOS and COX-2 protein expression in macrophages

Research Methodologies and Techniques

The study of pukalide and its derivatives has employed various research methodologies and analytical techniques that have contributed significantly to our understanding of these compounds.

Isolation and Purification

Marine natural products like pukalide are typically isolated through bioassay-guided fractionation of crude extracts from octocoral specimens. This process involves sequential extraction with organic solvents followed by various chromatographic techniques to purify the compounds of interest .

Structure Elucidation

The structural characterization of pukalide and related compounds has relied heavily on spectroscopic methods, particularly:

-

One- and two-dimensional NMR spectroscopy

-

Mass spectrometry

-

X-ray crystallography for definitive structural confirmation

For instance, the structures of keikipukalides A and E were confirmed by X-ray crystallography, providing unambiguous evidence of their three-dimensional arrangements .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume